Cas no 55369-69-2 (Methyl 2-(benzylamino)benzoate)

Methyl 2-(benzylamino)benzoate structure
55369-69-2 structure
Product Name:Methyl 2-(benzylamino)benzoate
N.o CAS:55369-69-2
MF:C15H15NO2
MW:241.285104036331
CID:1594031
PubChem ID:251142
Update Time:2025-04-21

Methyl 2-(benzylamino)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(benzylamino)benzoate
    • N-benzyl-anthranilic acid methyl ester
    • AC1Q5ZL1
    • AR-1J4426
    • methyl 2-(benzylamino)-benzoate
    • AC1L5J6B
    • methyl 2-benzylaminobenzoate
    • AG-F-93522
    • N-benzylanthranylic acid methyl ester
    • NSC71377
    • CTK5A3498
    • AKOS005198923
    • methyl N-benzylanthranilate
    • 2-(benzylamino)benzoic acid methyl ester
    • N-benzyl-anthranilic acid methyl ester; AC1Q5ZL1; AR-1J4426; methyl 2-(benzylamino)-benzoate; AC1L5J6B; methyl 2-benzylaminobenzoate; AG-F-93522; N-benzylanthranylic acid methyl ester; NSC71377; CTK5A3498; AKOS005198923; methyl N-benzylanthranilate; 2-(benzylamino)benzoic acid methyl ester;
    • methyl N-benzyl-anthranilate
    • methyl2-(benzylamino)benzoate
    • SCHEMBL22854454
    • DTXSID30290831
    • 55369-69-2
    • CS-0301980
    • EN300-133179
    • NSC-71377
    • Inchi: 1S/C15H15NO2/c1-18-15(17)13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3
    • Chave InChI: PNCJBJQLNOUGJI-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1NCC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 241.11035
  • Massa monoisotópica: 241.110278721g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 261
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 38.3Ų

Propriedades Experimentais

  • PSA: 38.33
  • LogP: 3.15830

Methyl 2-(benzylamino)benzoate Preçomais >>

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Enamine
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Enamine
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